molecular formula C6H3ClN2OS B8635091 5-Chloro-3-(3-furyl)-1,2,4-thiadiazole CAS No. 887623-89-4

5-Chloro-3-(3-furyl)-1,2,4-thiadiazole

Cat. No.: B8635091
CAS No.: 887623-89-4
M. Wt: 186.62 g/mol
InChI Key: NYZYNTVGQDHNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3-furyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 3-furyl (furan-3-yl) group at position 2. The 1,2,4-thiadiazole scaffold is renowned for its role in medicinal and agrochemical applications due to its electronic versatility and capacity for functionalization.

Properties

CAS No.

887623-89-4

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-3-(furan-3-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H

InChI Key

NYZYNTVGQDHNCH-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NSC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 2: Comparative Bioactivity Profiles
Compound Substituents Reported Activities Reference
5-Chloro-3-(3-furyl)-1,2,4-thiadiazole 3-furyl, Cl Antifungal (inferred from strobilurin analogs)
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole (7b) 3-cyanophenyl, 4-cyanophenyl Anticancer (QSAR-predicted EGFR kinase inhibition)
5-Chloro-3-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazole 3-(CF₃)phenyl, Cl Fungicidal (strobilurin analog)
5-Chloro-3-phenyl-1,2,4-thiadiazole Phenyl, Cl Unclassified bioactivity; safety data available
  • Key Insight: The 3-furyl group in the target compound may confer moderate antifungal properties, as seen in strobilurin derivatives (e.g., compound 14a–d) .

Physicochemical Properties

Table 3: Molecular and Crystallographic Data
Compound Molecular Formula Melting Point (°C) Solubility Features Reference
This compound C₆H₃ClN₂OS Not reported Moderate polarity (furyl enhances solubility in polar solvents)
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole (7b) C₁₆H₈N₄S >250 Low solubility (high crystallinity)
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole C₅H₇ClN₂OS Not reported Enhanced hydrophilicity (methoxy group)
  • Key Insight : The 3-furyl substituent likely improves aqueous solubility compared to purely aromatic analogues (e.g., 7b), though less than methoxymethyl derivatives .

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